molecular formula C21H32O3 B086966 16alpha,17-Epoxy-3beta-hydroxy-5alpha-pregnan-20-one CAS No. 1097-50-3

16alpha,17-Epoxy-3beta-hydroxy-5alpha-pregnan-20-one

Cat. No. B086966
CAS RN: 1097-50-3
M. Wt: 332.5 g/mol
InChI Key: MSGQPOBWYUXEOQ-HUTPOGKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16alpha,17-Epoxy-3beta-hydroxy-5alpha-pregnan-20-one, also known as 16,17-epoxyprogesterone, is a steroid hormone that plays an important role in the reproductive system of mammals. This hormone has been found to have various physiological and biochemical effects on the body, making it an interesting topic for scientific research.

Mechanism Of Action

The exact mechanism of action of 16alpha,17-Epoxy-3beta-hydroxy-5alpha-pregnan-20-onerogesterone is not fully understood. However, it is believed to act through binding to progesterone receptors in the body, leading to the activation of various downstream signaling pathways.

Biochemical And Physiological Effects

Studies have shown that 16alpha,17-Epoxy-3beta-hydroxy-5alpha-pregnan-20-onerogesterone has various biochemical and physiological effects on the body. It has been found to regulate the expression of genes involved in reproductive processes, such as ovulation and implantation. It has also been shown to have anti-inflammatory and immunomodulatory effects.

Advantages And Limitations For Lab Experiments

One advantage of using 16alpha,17-Epoxy-3beta-hydroxy-5alpha-pregnan-20-onerogesterone in lab experiments is its ability to regulate reproductive processes, making it a useful tool for studying the mechanisms involved in these processes. However, one limitation is its potential toxicity, which must be taken into consideration when designing experiments.

Future Directions

There are several future directions for research on 16alpha,17-Epoxy-3beta-hydroxy-5alpha-pregnan-20-onerogesterone. One area of interest is the development of new therapies for reproductive disorders based on the hormone's effects on the body. Another area of interest is the study of its potential use in other areas of medicine, such as cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 16alpha,17-Epoxy-3beta-hydroxy-5alpha-pregnan-20-onerogesterone and its role in reproductive biology.

Synthesis Methods

The synthesis of 16alpha,17-Epoxy-3beta-hydroxy-5alpha-pregnan-20-onerogesterone can be achieved through a multi-step process involving the use of various chemical reagents. One method involves the conversion of progesterone to 16alpha-hydroxyprogesterone, which is then oxidized to form 16alpha,17-epoxyprogesterone. Another method involves the use of a palladium-catalyzed reaction to form the epoxy group on the steroid nucleus.

Scientific Research Applications

The study of 16alpha,17-Epoxy-3beta-hydroxy-5alpha-pregnan-20-onerogesterone has led to significant advancements in the field of reproductive biology. This hormone has been found to play a role in the regulation of ovulation, implantation, and pregnancy maintenance. It has also been studied for its potential therapeutic use in the treatment of various reproductive disorders.

properties

CAS RN

1097-50-3

Product Name

16alpha,17-Epoxy-3beta-hydroxy-5alpha-pregnan-20-one

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

1-[(1R,2S,6S,7S,10S,11S,14S,16S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadecan-6-yl]ethanone

InChI

InChI=1S/C21H32O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h13-18,23H,4-11H2,1-3H3/t13-,14-,15+,16-,17-,18?,19-,20-,21+/m0/s1

InChI Key

MSGQPOBWYUXEOQ-HUTPOGKCSA-N

Isomeric SMILES

CC(=O)[C@]12C(O1)C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C

SMILES

CC(=O)C12C(O1)CC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C

Canonical SMILES

CC(=O)C12C(O1)CC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C

synonyms

16 alpha,17-epoxy-3 beta-hydroxy-5 alpha-pregnan-20-one
16,17-EHPO
5-pregnene-3beta-ol-16,17-epoxi-20-one

Origin of Product

United States

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